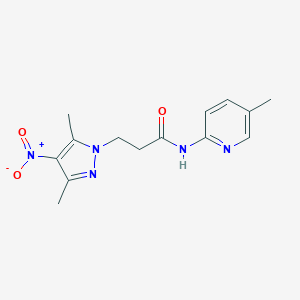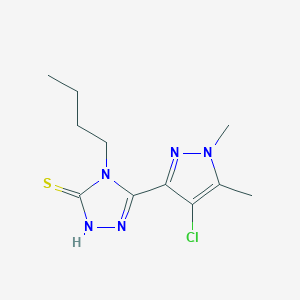
5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has shown promising results in various biomedical applications, including cancer treatment, anti-inflammatory therapy, and antimicrobial activity.
Mechanism of Action
The mechanism of action of 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is complex and involves multiple pathways. Its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Its anti-inflammatory activity is due to its ability to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation. Its antimicrobial activity is due to its ability to disrupt bacterial cell wall synthesis and inhibit bacterial growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In cancer treatment, this compound induces apoptosis in cancer cells, which leads to tumor regression. In anti-inflammatory therapy, it reduces the production of pro-inflammatory cytokines, which leads to a decrease in inflammation. In antimicrobial activity, it inhibits bacterial growth, which leads to the eradication of bacterial infections.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol in lab experiments are its potent anticancer, anti-inflammatory, and antimicrobial activity. Its limitations include its complex synthesis method, which makes it difficult to produce large quantities of the compound, and its potential toxicity, which requires careful handling and testing.
Future Directions
The future directions of 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol include further investigation of its anticancer, anti-inflammatory, and antimicrobial activity. Additionally, its potential as a drug delivery system and its ability to cross the blood-brain barrier for the treatment of neurological disorders should be explored. Further studies should also focus on the optimization of its synthesis method and the development of more efficient and cost-effective methods of production.
Conclusion:
In conclusion, this compound is a promising compound that has shown significant potential in various biomedical applications. Its complex synthesis method and potential toxicity require careful handling and testing, but its potent anticancer, anti-inflammatory, and antimicrobial activity make it a valuable asset in scientific research. Further investigation and optimization of this compound are necessary to fully realize its potential in biomedical applications.
Synthesis Methods
The synthesis of 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex process that involves several steps. The synthesis begins with the reaction of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-methoxyphenyl hydrazine to produce the hydrazone intermediate. The final step involves the reaction of the hydrazone intermediate with sodium azide and copper sulfate to form the desired compound.
Scientific Research Applications
The scientific research application of 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is diverse and promising. This compound has shown significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also demonstrated potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has shown antimicrobial activity against various bacterial strains.
Properties
Molecular Formula |
C14H14ClN5OS |
|---|---|
Molecular Weight |
335.8 g/mol |
IUPAC Name |
3-(4-chloro-1,5-dimethylpyrazol-3-yl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H14ClN5OS/c1-8-11(15)12(18-19(8)2)13-16-17-14(22)20(13)9-6-4-5-7-10(9)21-3/h4-7H,1-3H3,(H,17,22) |
InChI Key |
PTGHNLRKIKFNPP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C2=NNC(=S)N2C3=CC=CC=C3OC)Cl |
Canonical SMILES |
CC1=C(C(=NN1C)C2=NNC(=S)N2C3=CC=CC=C3OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B279941.png)
![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279943.png)
![6-Amino-4-{5-[(2,6-dimethoxyphenoxy)methyl]-2,4-dimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B279944.png)

![Ethyl 2-[(2-chloropyridin-3-yl)carbamoyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B279947.png)

![3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B279977.png)

![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B280002.png)
![ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B280003.png)
![5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280006.png)
![2-amino-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280009.png)
![4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B280010.png)
